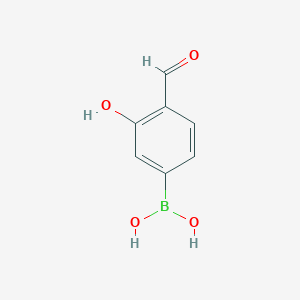

(4-甲酰基-3-羟基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(4-Formyl-3-hydroxyphenyl)boronic acid” is a boronic acid derivative that is commonly used in organic synthesis. It has the molecular formula C7H7BO4 and an average mass of 165.939 Da .

Synthesis Analysis

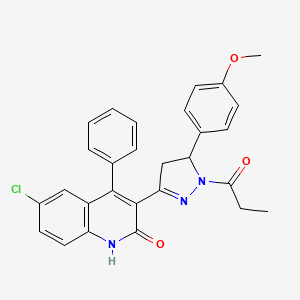

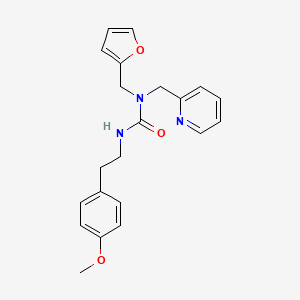

While specific synthesis methods for “(4-Formyl-3-hydroxyphenyl)boronic acid” were not found in the search results, borinic acids, a subclass of organoborane compounds, are typically synthesized through the addition of organometallic reagents to boranes .Molecular Structure Analysis

The molecular structure of “(4-Formyl-3-hydroxyphenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which also carries a formyl group and a hydroxyl group .Physical And Chemical Properties Analysis

“(4-Formyl-3-hydroxyphenyl)boronic acid” is a solid substance with a molecular weight of 165.94 . More specific physical and chemical properties were not found in the search results.科学研究应用

- Significance : SM coupling allows chemists to connect diverse fragments, even those with different electronic properties, in a mild and functional group-tolerant manner .

- Importance : Stille coupling provides access to structurally complex molecules with high enantioselectivity .

- Advantage : These nanoparticles serve as phosphine-free catalysts, making them environmentally friendly and efficient .

- Insights : These studies provide valuable information about the molecular behavior and charge transport properties of these compounds .

Suzuki–Miyaura Coupling

Stille Coupling

Bio-Supported Palladium Nanoparticles

Structural and Vibrational Studies

Boron/Nitrogen-Doped Polymer Nano/Microspheres

未来方向

While specific future directions for “(4-Formyl-3-hydroxyphenyl)boronic acid” were not found in the search results, boronic acids and their derivatives continue to be a topic of research due to their utility in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry .

作用机制

Target of Action

The primary target of (4-Formyl-3-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

(4-Formyl-3-hydroxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organoboron group to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by (4-Formyl-3-hydroxyphenyl)boronic acid . This reaction is widely applied in the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound’s reactivity and stability are influenced by its physical and chemical properties

Result of Action

The molecular effect of (4-Formyl-3-hydroxyphenyl)boronic acid’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds .

Action Environment

The action of (4-Formyl-3-hydroxyphenyl)boronic acid is influenced by environmental factors such as pH . For instance, the rate of its reaction is considerably accelerated at physiological pH . Additionally, its stability and reactivity can be affected by the presence of other substances in the environment .

属性

IUPAC Name |

(4-formyl-3-hydroxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-4,10-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJFGZSXIIEXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2770344.png)

![N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2770345.png)

![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2770349.png)

![N-[2-methyl-4-[3-methyl-4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2770355.png)

![4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether](/img/structure/B2770361.png)